molecular formula C10H7ClO3 B13187579 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid

5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13187579
M. Wt: 210.61 g/mol
InChI Key: VCBNFZYTKVTOPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, amines, and various substituted benzofuran derivatives .

Scientific Research Applications

5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and interfere with cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

  • 5-Chloro-1-benzofuran-2-carboxylic acid
  • 6-Methyl-1-benzofuran-2-carboxylic acid
  • 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid

Comparison: While these compounds share a similar benzofuran core structure, the presence of different substituents (e.g., chloro, methyl, bromo) imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

5-chloro-6-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

VCBNFZYTKVTOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C=C(O2)C(=O)O

Origin of Product

United States

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